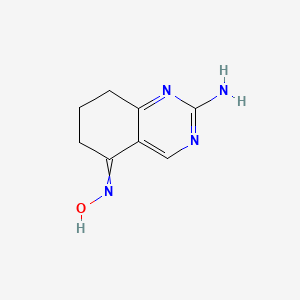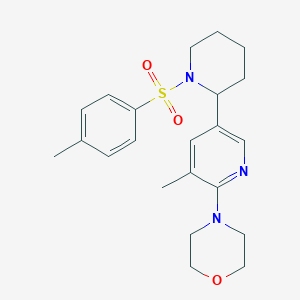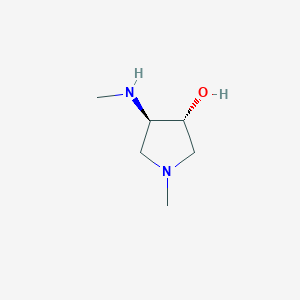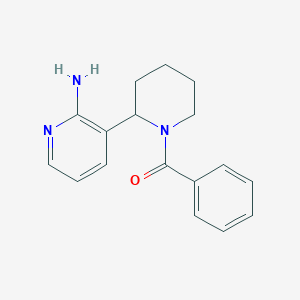
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a complex organic compound that features a piperidine ring substituted with an aminopyridine and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Aminopyridine: The piperidine ring is then functionalized with an aminopyridine group through nucleophilic substitution reactions.
Attachment of the Phenyl Group: Finally, the phenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular pathways. For instance, it could inhibit phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival .
類似化合物との比較
Similar Compounds
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: can be compared with other PI3K inhibitors such as LY294002 and wortmannin.
Unique Features: Unlike some other inhibitors, this compound may offer improved specificity and reduced side effects due to its unique structural features.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and chemical processes.
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
[2-(2-aminopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H2,18,19) |
InChIキー |
RAIADHLIICXRAW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)
![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)
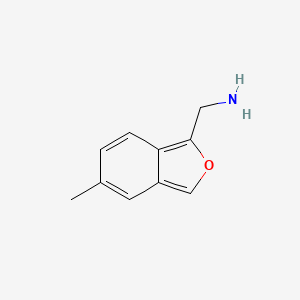
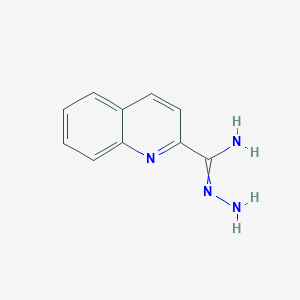
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
